4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the naphthoyl hydrazone derivative, followed by its reaction with the appropriate benzoate derivative under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine
Chemical Reactions Analysis
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with similar compounds such as:
4-(2-(1-Naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a chlorine atom instead of methoxy groups.
1-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate: This compound has a hydroxyl group on the naphthoyl moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
765273-94-7 |
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Molecular Formula |
C27H22N2O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H22N2O5/c1-32-24-15-12-20(16-25(24)33-2)27(31)34-21-13-10-18(11-14-21)17-28-29-26(30)23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,1-2H3,(H,29,30)/b28-17+ |
InChI Key |
CKEFXYXKGUPPHE-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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